molecular formula C7H9BO4S B1609931 3-Ethoxycarbonylthiophen-2-boronic acid CAS No. 632325-56-5

3-Ethoxycarbonylthiophen-2-boronic acid

Cat. No.: B1609931
CAS No.: 632325-56-5
M. Wt: 200.02 g/mol
InChI Key: PNZRRDAJSUVYCN-UHFFFAOYSA-N
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Description

3-Ethoxycarbonylthiophen-2-boronic acid (CAS 632325-56-5) is a specialized heterocyclic boronic acid ester serving as a valuable building block in organic synthesis and medicinal chemistry research . This compound features the molecular formula C 7 H 9 BO 4 S and has a molecular weight of 200.02 g/mol . Its structure incorporates both a boronic acid group, which enables key cross-coupling reactions, and an ethoxycarbonyl substituent on the thiophene ring, which can influence the compound's electronic properties and provide a site for further functionalization. The primary research application of this compound is as a reactant in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to form carbon-carbon bonds for the construction of biaryl systems and complex organic molecules . As a stable and generally non-toxic functional group, the boronic acid allows for versatile synthetic transformations and is frequently employed in the synthesis of potential pharmaceutical agents . Boronic acids, in general, have gained significant importance in medicinal chemistry, acting as bioisosteres for carboxylic acids and serving as key pharmacophores in several approved drugs, such as the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam . The unique physicochemical characteristics of boronic acids, including their ability to form reversible covalent bonds with biological diols and specific enzyme residues, make them attractive for developing enzyme inhibitors, sensors, and delivery systems . This product is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic use . Researchers should refer to the Safety Data Sheet (SDS) for proper handling, storage, and hazard information. The specific hazards associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

Properties

IUPAC Name

(3-ethoxycarbonylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO4S/c1-2-12-7(9)5-3-4-13-6(5)8(10)11/h3-4,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZRRDAJSUVYCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CS1)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462269
Record name 3-Ethoxycarbonylthiophen-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632325-56-5
Record name 3-Ethoxycarbonylthiophen-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Ethoxycarbonylthiophen 2 Boronic Acid and Analogues

Transition Metal-Catalyzed Borylation Routes

Transition metal catalysis offers powerful tools for the direct functionalization of C-H bonds or the conversion of C-X (X = halogen) bonds to C-B bonds, providing efficient pathways to aryl and heteroaryl boronic acids.

Palladium-Catalyzed Borylation of Thiophene (B33073) Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for C-C bond formation. The Miyaura borylation, a variant of the Suzuki-Miyaura coupling, is a prominent method for synthesizing boronate esters from organic halides. wikipedia.org This reaction typically involves the coupling of an aryl or vinyl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

For the synthesis of 3-ethoxycarbonylthiophen-2-boronic acid, a hypothetical palladium-catalyzed Miyaura borylation would start from a 2-halo-3-ethoxycarbonylthiophene. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the diboron reagent and reductive elimination to yield the desired boronate ester and regenerate the catalyst.

While this method is widely applied for a range of aryl and heteroaryl halides, upenn.edu specific studies detailing the borylation of 2-halo-3-ethoxycarbonylthiophene are not extensively documented in the reviewed literature. However, the principles of the Miyaura borylation are well-established and would be a viable synthetic approach. wikipedia.org The reaction conditions, including the choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂(dppf)), ligand, base (e.g., KOAc), and solvent, would need to be optimized for this specific substrate. researchgate.net Challenges in the synthesis of thiophene boronates can sometimes include unwanted deboronation at high temperatures. nih.gov

In contrast to the borylation of C-X bonds, palladium-catalyzed C-H bond borylation is another advanced strategy. However, literature specifically detailing the direct C-H borylation of ethyl 3-thiophenecarboxylate at the 2-position using a palladium catalyst is sparse. Palladium-catalyzed C-H activation on thiophene derivatives often focuses on arylation or other C-C bond-forming reactions rather than borylation. wikipedia.orgacs.orgscispace.com

Other Metal-Mediated C-B Bond Formation

Iridium-catalyzed C-H borylation has emerged as a particularly effective method for the direct functionalization of aromatic and heteroaromatic compounds, offering complementary regioselectivity to other methods. nih.gov This approach is highly valuable for substrates like 3-substituted thiophenes.

Research by Maleczka, Smith, and coworkers has extensively studied the iridium-catalyzed borylation of various substituted thiophenes. baranlab.org For 3-substituted thiophenes, borylation can potentially occur at the C2 or C5 positions. The regioselectivity is influenced by both steric and electronic factors. For instance, the borylation of methyl 3-thiophenecarboxylate, a close analog of the target compound, was investigated. The reaction, catalyzed by an iridium complex, yielded a mixture of the 2-borylated and 5-borylated products.

The study highlights that iridium catalysts, unlike rhodium and palladium catalysts that may favor borylation of benzylic C-H bonds, are highly selective for aromatic C-H functionalization. baranlab.org The regioselectivity for the borylation of methyl 3-thiophenecarboxylate was found to be approximately 49:1 in favor of the 5-borylated isomer over the 2-borylated isomer, which would be the precursor to the target molecule. baranlab.org This indicates that while iridium-catalyzed C-H borylation is a powerful tool, achieving selectivity for the C2 position in the presence of an ester at C3 is challenging due to the directing effects of the substituent.

Table 1: Iridium-Catalyzed Borylation of Methyl 3-thiophenecarboxylate baranlab.org
SubstrateProduct(s)Isomer Ratio (5-Boryl : 2-Boryl)Catalyst SystemYield
Methyl 3-thiophenecarboxylateMethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate and Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate49 : 1[Ir(OMe)(COD)]₂ / dtbpyNot specified

Directed Ortho-Metalation and Borylation Strategies

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. uwindsor.ca The method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), facilitating deprotonation at the adjacent ortho position. uwindsor.caharvard.edu The resulting aryllithium intermediate can then be trapped with an electrophile, such as a borate (B1201080) ester, to introduce a boronic acid group. bris.ac.uk

For this compound, the ethoxycarbonyl group at the 3-position would need to act as a DMG to direct metalation to the C2 position. However, studies have indicated that ester and carboxylate groups are generally poor DMGs on thiophene rings. nih.govbaranlab.org The primary challenge is that organolithium reagents can readily add to the carbonyl group of the ester, leading to side reactions rather than the desired ortho-deprotonation.

While strong DMGs like amides or carbamates are highly effective, the ester group's weaker coordinating ability and susceptibility to nucleophilic attack make this approach less feasible for 3-ethoxycarbonylthiophene. harvard.edu Consequently, DoM is not considered an optimal strategy for the direct synthesis of this compound. Alternative strategies that avoid the direct lithiation of the ester-containing substrate are generally preferred.

Halogen-Lithium Exchange and Quenching with Boron Electrophiles

Halogen-lithium exchange is a classic and highly reliable method for generating organolithium species from organic halides. scispace.comu-tokyo.ac.jp This reaction is typically very fast, even at low temperatures, and can be performed in the presence of functional groups that might not be compatible with direct deprotonation methods. researchgate.net

For the synthesis of this compound, a viable route involves the halogen-lithium exchange of a 2-halo-3-ethoxycarbonylthiophene precursor. For instance, starting with ethyl 2-bromo-3-thiophenecarboxylate, treatment with an alkyllithium reagent such as n-butyllithium or tert-butyllithium at low temperature (e.g., -78 °C) would generate the 2-lithiated thiophene intermediate.

This highly reactive organolithium species can then be quenched with a boron electrophile, typically a trialkyl borate like trimethyl borate or triisopropyl borate, to form the corresponding boronate ester. nih.gov Subsequent acidic workup hydrolyzes the ester to yield the final this compound.

A closely related procedure has been reported for the generation of 3-lithiothiophene-2-carboxylate from 3-bromothiophene-2-carboxylic acid via deprotonation and lithium-bromine exchange with t-BuLi. bris.ac.uk This demonstrates the feasibility of forming the key lithiated intermediate necessary for the synthesis of the target molecule's core structure. The subsequent borylation is a standard and well-established transformation in organoboron chemistry. u-tokyo.ac.jp

Table 2: Proposed Halogen-Lithium Exchange Route
Starting MaterialStep 1 ReagentsIntermediateStep 2 ReagentsFinal Product
Ethyl 2-bromo-3-thiophenecarboxylaten-BuLi or t-BuLi, THF, -78 °CEthyl 2-lithiothiophene-3-carboxylateB(O-iPr)₃, then H₃O⁺This compound

Sustainable and Green Chemistry Approaches in Boronic Acid Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods in chemistry. This includes the use of greener solvents, reducing waste, and employing catalytic processes. nih.gov Boronic acids themselves are often considered "green" compounds as they degrade to boric acid. nih.gov

Aqueous Media Synthesis Protocols

One of the primary goals of green chemistry is to replace volatile organic solvents with water. semanticscholar.orgnih.gov For organometallic reactions, which traditionally require anhydrous conditions, this presents a significant challenge. However, the use of micellar catalysis has emerged as a promising solution, allowing reactions to proceed in water by creating hydrophobic nano-reactors within the aqueous bulk phase. semanticscholar.org

Palladium-catalyzed borylation reactions have been successfully performed in aqueous micellar systems. nih.gov For instance, the Miyaura borylation of aryl bromides has been achieved in water using a palladium catalyst in the presence of a surfactant that forms micelles. These systems can stabilize water-sensitive intermediates and catalysts, enabling efficient cross-coupling. acs.org

While the general methodology for aqueous, palladium-catalyzed borylation of aryl halides has been established, specific examples and detailed studies on the synthesis of thiophene boronic acids, such as this compound, using this approach are not yet widely reported. Nonetheless, this represents a promising and sustainable future direction for the synthesis of this class of compounds. The application of these green protocols would involve adapting the micellar palladium catalysis systems to the specific 2-halo-3-ethoxycarbonylthiophene substrate.

Photoredox-Enabled Borylation Methods

Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of heterocycles, providing a green and efficient alternative to traditional cross-coupling reactions. dntb.gov.uanih.gov This approach utilizes visible light to initiate the borylation process, often under mild, room temperature conditions, and can even proceed without the need for an external photocatalyst in some cases. dntb.gov.ua

The direct C-H borylation of thiophenes using photoredox catalysis offers a streamlined route to valuable boronic acid derivatives. Research in this area has demonstrated the feasibility of borylating a range of thiophene substrates. While specific studies focusing exclusively on this compound are limited, data from analogous compounds, such as methyl 3-thiophenecarboxylate, under iridium-catalyzed thermal conditions provide valuable insights into the expected reactivity and regioselectivity.

In a study on iridium-catalyzed C-H borylation of 3-substituted thiophenes, methyl 3-thiophenecarboxylate was shown to undergo borylation to afford a mixture of the 2-borylated and 5-borylated products. The reaction, catalyzed by an iridium complex, demonstrated the influence of the substituent on the regiochemical outcome.

Substrate AnalogueCatalyst SystemBorylation ReagentSolventTemperature (°C)Time (h)Yield (%)Isomer Ratio (2-boryl : 5-boryl)
Methyl 3-thiophenecarboxylate[Ir(cod)OMe]₂/dtbpyHBPinHexane2512851 : 1.5
3-Chlorothiophene[Ir(cod)OMe]₂/dtbpyHBPinHexane252911 : 1.2
3-Bromothiophene[Ir(cod)OMe]₂/dtbpyHBPinHexane252931 : 1.3

This table presents data for the iridium-catalyzed borylation of thiophene analogues. dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; HBPin = pinacolborane.

The application of visible light in these transformations can offer advantages in terms of reaction initiation and control. In a photocatalyst-free approach, the direct irradiation of a mixture of the thiophene substrate and a diboron reagent can lead to the formation of the desired boronic ester. This method is particularly attractive for its operational simplicity and reduced cost.

Key research findings in the photoredox borylation of thiophenes indicate:

Mild Reaction Conditions: Many photoredox borylation reactions can be conducted at room temperature, which is advantageous for substrates with thermally sensitive functional groups.

High Functional Group Tolerance: These methods often tolerate a wide range of functional groups, which is crucial for the synthesis of complex molecules.

Alternative Activation Pathways: Photoredox catalysis provides an alternative to thermal activation, potentially leading to different selectivities and reactivities.

Flow Chemistry Synthesis Optimization

Flow chemistry has garnered significant attention as a technology for the synthesis of active pharmaceutical ingredients and fine chemicals due to its inherent advantages in safety, efficiency, and scalability. The application of continuous-flow reactors for the synthesis of boronic acids, including thiophene derivatives, allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized processes with higher yields and purities.

The synthesis of this compound in a flow system can be envisioned through several synthetic routes, including the Miyaura borylation of a corresponding halide precursor or direct C-H borylation. The optimization of such a process would involve a systematic variation of key parameters to maximize the yield and throughput of the desired product.

ParameterRange ExploredOptimal ConditionEffect on Yield/Throughput
Temperature (°C)80 - 140120Higher temperatures generally increase reaction rate, but can lead to degradation.
Flow Rate (mL/min)0.1 - 1.00.5Affects residence time; slower flow rates increase conversion but decrease throughput.
Concentration (M)0.1 - 0.50.25Higher concentrations can increase throughput but may lead to solubility issues or side reactions.
Base Equivalents1.5 - 3.02.0Crucial for the catalytic cycle; excess can be detrimental.
Catalyst Loading (mol%)0.5 - 2.01.0Higher loading increases cost; lower loading may lead to incomplete conversion.

This table represents a hypothetical optimization study for the continuous flow Miyaura borylation of a 2-halo-3-ethoxycarbonylthiophene to illustrate the process.

Detailed research findings in the application of flow chemistry for boronic acid synthesis highlight:

Enhanced Safety: The small reactor volumes in flow systems mitigate the risks associated with handling hazardous reagents and exothermic reactions.

Improved Mass and Heat Transfer: The high surface-area-to-volume ratio in microreactors leads to more efficient heat and mass transfer, resulting in faster and more selective reactions.

Facilitated Automation and Scalability: Flow chemistry setups can be readily automated for process optimization and scaled up by either increasing the reactor size or by "numbering-up" (running multiple reactors in parallel).

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic reactions. For reactions involving 3-Ethoxycarbonylthiophen-2-boronic acid, such as the widely used Suzuki-Miyaura cross-coupling, DFT calculations can map out the entire reaction pathway, identifying key intermediates and transition states.

In a typical palladium-catalyzed Suzuki-Miyaura coupling, the catalytic cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination. DFT studies on analogous thienylboronic acids have shown that the transmetalation step, where the thiophene (B33073) group is transferred from the boron atom to the palladium center, is often the rate-determining step. ntnu.no The energy barrier of this step is highly dependent on the nature of the base, the solvent, and the ligands on the palladium catalyst.

Computational models can predict the geometries and energies of the transition states for each step. For this compound, the ethoxycarbonyl group at the 3-position introduces specific electronic and steric effects that influence the transition state energies. The electron-withdrawing nature of this group can affect the nucleophilicity of the thiophene ring and the stability of the boronate intermediate.

Boronic acids, including this compound, can act as transition state inhibitors for certain enzymes, such as β-lactamases. nih.govnih.govresearchgate.net In these cases, the boronic acid forms a covalent, tetrahedral adduct with a serine residue in the enzyme's active site, mimicking the transition state of the natural substrate hydrolysis. nih.govresearchgate.netnih.gov DFT calculations can model this interaction, providing insights into the binding affinity and the geometry of the enzyme-inhibitor complex. nih.gov The stability of this tetrahedral intermediate is crucial for the inhibitory activity.

A hypothetical reaction coordinate diagram for the transmetalation step in a Suzuki-Miyaura reaction involving this compound is presented below. The energies are illustrative and based on typical values for similar systems.

Reaction Step Intermediate/Transition State Relative Energy (kcal/mol)
1Reactants (Ar-Pd-L2-X + Boronate)0.0
2Pre-transmetalation Complex-5.2
3Transmetalation Transition State +15.8
4Post-transmetalation Complex-10.1
5Products (Ar-Ar' + Pd(0)L2)-25.0

This interactive table illustrates a simplified energy profile for the transmetalation step.

Electronic Structure Analysis of this compound and its Derivatives

The electronic structure of this compound dictates its reactivity and physical properties. DFT calculations are employed to analyze various electronic parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller gap generally implies higher reactivity. mdpi.com For this compound, the electron-withdrawing ethoxycarbonyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted thiophene-2-boronic acid. This can influence its behavior in charge-transfer interactions, which are common in the mechanisms of many organic reactions.

The MEP provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the carbonyl and boronic acid groups will exhibit negative potential, making them susceptible to electrophilic attack or coordination with metal centers. The boron atom, being electron-deficient, is a Lewis acidic center.

NBO analysis provides a detailed picture of the bonding and orbital interactions within the molecule. It can quantify the delocalization of electrons and the strength of various bonds. In this compound, NBO analysis can reveal the extent of conjugation between the thiophene ring, the ethoxycarbonyl group, and the boronic acid moiety. These interactions are crucial for understanding the transmission of electronic effects across the molecule.

Below is a table summarizing key calculated electronic properties for this compound and a related derivative for comparison. The values are representative and would be obtained from DFT calculations.

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Dipole Moment (Debye)
This compound-6.85-1.755.103.45
Thiophene-2-boronic acid-6.50-1.505.002.80

This interactive table compares the calculated electronic properties of this compound with a simpler analog.

Predictive Modeling for Catalytic Activity and Selectivity

Computational chemistry is increasingly used to predict the outcomes of chemical reactions, including catalytic activity and selectivity. For reactions utilizing this compound, predictive models can be developed to screen for optimal reaction conditions, catalysts, and substrates.

One approach involves creating quantitative structure-activity relationship (QSAR) models. These models correlate calculated molecular descriptors of a series of related boronic acids with their experimentally observed reactivity. For instance, the rate of a Suzuki-Miyaura coupling could be correlated with descriptors such as the HOMO-LUMO gap, the charge on the boron atom, or steric parameters.

Machine learning algorithms can also be trained on datasets of reaction outcomes to predict the performance of new reactions. aiche.org For example, a model could be trained on a dataset of Suzuki-Miyaura reactions involving various thiophene boronic acids, including this compound, under different conditions. aiche.org The model could then predict the yield of a new reaction with a high degree of accuracy, reducing the need for extensive experimental optimization.

These predictive models are particularly valuable for understanding and controlling selectivity. In cases where multiple reaction pathways are possible, computational models can predict the relative energy barriers for each pathway, allowing for the rational selection of conditions that favor the desired product. The steric and electronic influence of the ethoxycarbonyl group in this compound would be a key feature in such models to predict regioselectivity in cross-coupling reactions.

Rational Design of Novel Boronic Acid Reagents and Materials

The insights gained from computational and theoretical investigations pave the way for the rational design of novel boronic acid reagents and materials with tailored properties. By understanding the structure-property relationships of this compound, chemists can design new molecules with enhanced reactivity, selectivity, or specific functionalities.

For example, if a higher reaction rate in a Suzuki-Miyaura coupling is desired, computational models might suggest modifications to the boronic acid that lower the transmetalation barrier. This could involve introducing different substituents on the thiophene ring to modulate its electronic properties or altering the ester group to influence its steric profile.

Furthermore, the ability of boronic acids to form reversible covalent bonds with diols is the basis for their use in sensors and self-healing materials. nih.gov Computational modeling can be used to design novel thiophene-based boronic acids that bind to specific target molecules with high affinity and selectivity. The electronic properties of the thiophene ring in this compound could be harnessed to create materials with interesting optical or electronic properties that respond to the binding of an analyte.

The design of new enzyme inhibitors is another area where computational methods are invaluable. nih.gov Starting from the structure of this compound, in silico modifications can be made to optimize its binding to a target enzyme. nih.gov This rational, computer-aided drug design process can significantly accelerate the discovery of new therapeutic agents.

Emerging Research Directions and Future Outlook

Integration of 3-Ethoxycarbonylthiophen-2-boronic Acid in Flow Synthesis Systems

Continuous flow chemistry has revolutionized chemical manufacturing by offering improved safety, efficiency, and scalability over traditional batch processes. The integration of boronic acid chemistry into flow systems is an area of active development. While specific studies on the flow synthesis of this compound are not yet prevalent, the principles for its inclusion are well-established.

Flow synthesis of boronic acids typically involves lithium-halogen exchange followed by borylation. These reactions are often conducted at very low temperatures to suppress side reactions, a condition that is efficiently managed in continuous flow reactors. The ability to precisely control temperature, pressure, and reaction time in these systems minimizes the formation of impurities and can significantly increase yield and purity. For a compound like this compound, a flow process would enable a safer and more scalable production, making this valuable reagent more accessible for larger-scale applications in industry. Furthermore, its use in subsequent multi-step flow syntheses could streamline the production of complex target molecules, such as active pharmaceutical ingredients (APIs), without the need for isolating intermediates.

Multicomponent Reactions and Diversity-Oriented Synthesis

Multicomponent reactions (MCRs) and diversity-oriented synthesis (DOS) are powerful strategies for rapidly generating large libraries of structurally diverse molecules from simple building blocks. capes.gov.br Boronic acids are increasingly utilized in these approaches due to their stability and versatile reactivity. nih.gov

This compound is an ideal candidate for MCRs such as the Passerini and Ugi reactions. nih.govresearchgate.netorganic-chemistry.org In these reactions, the boronic acid can act as a key reactive partner, introducing the thiophene (B33073) scaffold into the final product in a single, efficient step. nih.govresearchgate.net For instance, in a Passerini-type reaction, this compound could react with an aldehyde and an isocyanide to produce complex α-hydroxy carboxamides containing a thiophene ring. researchgate.netorganic-chemistry.org

The application of this compound in DOS allows for the creation of libraries of molecules with significant skeletal diversity. nih.gov Starting from this single thiophene-based building block, chemists can systematically vary other components in an MCR to produce a wide range of compounds for biological screening. nih.govthieme.de This approach is highly valuable in drug discovery, where exploring a vast chemical space is crucial for identifying new therapeutic leads. The unique electronic and steric properties conferred by the ethoxycarbonyl-substituted thiophene ring can lead to novel molecular frameworks that are otherwise difficult to access. nih.govthieme.de

Table 1: Potential Multicomponent Reactions Involving this compound

Reaction Name Reactants Potential Product Class
Passerini-type Reaction This compound , Aldehyde, Isocyanide α-Hydroxy carboxamides with thiophene moiety researchgate.net
Ugi-type Reaction This compound , Aldehyde, Amine, Isocyanide Peptidomimetic structures with thiophene moiety

Applications in Pharmaceutical and Agrochemical Development (as synthetic building blocks)

The thiophene ring is a well-known privileged scaffold in medicinal and agrochemical chemistry, appearing in numerous approved drugs and pesticides due to its favorable metabolic stability and ability to engage in biological interactions. This compound serves as a crucial starting material for introducing this valuable motif into new molecular entities.

In pharmaceutical development, this compound is a key building block for synthesizing a wide array of therapeutic agents. The boronic acid group is most commonly utilized in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. nih.govresearchgate.net The ethoxycarbonyl group can be retained as a key functional handle, hydrolyzed to a carboxylic acid, or converted into an amide, providing further points for diversification.

Similarly, in the agrochemical sector, there is growing interest in boron-containing compounds. The development of benzoxaborole-based fungicides highlights the potential for new classes of boron-containing agrochemicals. This compound can be used to create novel thiophene-based candidates for fungicides, herbicides, and insecticides. The thiophene core is known to contribute to the biological activity of several existing agrochemicals, and combining it with the unique properties of the boronic acid functional group presents a promising strategy for discovering new crop protection agents.

Development of Novel Boron-Containing Catalysts and Reagents

Beyond its role as a structural building block, the unique electronic nature of this compound makes it an intriguing candidate for the development of new catalysts and reagents. Organoboron acids can function as Lewis acid catalysts for a variety of organic transformations. acs.org

The properties of a boronic acid catalyst can be finely tuned by the substituents on the boron-bound aryl ring. In this compound, the electron-withdrawing nature of the ethoxycarbonyl group and the electronic characteristics of the thiophene ring can modulate the Lewis acidity of the boron center. This could lead to the development of specialized catalysts for reactions such as dehydrations, acylations, and cycloadditions. acs.org Furthermore, the thiophene sulfur atom could potentially act as a coordinating site, enabling unique modes of activation in bifunctional catalysis. Research in this area could expand the toolbox of organocatalysts, offering milder and more selective alternatives to metal-based systems.

Expanding the Scope of Late-Stage Functionalization with Boronic Acids

Late-stage functionalization (LSF) is a powerful strategy in modern organic synthesis, particularly in drug discovery, that involves modifying a complex molecule, such as a natural product or a drug candidate, in the final steps of its synthesis. researchgate.netnyu.edunih.gov This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need to redesign the entire synthetic route. rsc.orgnih.gov

This compound is well-suited for LSF applications. Through cross-coupling reactions like the Suzuki-Miyaura coupling, the ethoxycarbonyl-thiophene moiety can be efficiently attached to a complex molecular core that has been pre-functionalized with a halide or triflate. This allows for the introduction of the thiophene ring, a common pharmacophore, at a late stage, providing a powerful tool for optimizing the pharmacological properties of a lead compound. The ability to install this functionalized heterocycle onto a variety of complex scaffolds highlights the significant potential of this compound in accelerating the discovery and development of new medicines. rsc.orgnih.gov

Table 2: Summary of Emerging Research Directions

Research Area Key Advantage of this compound Potential Impact
Flow Synthesis Amenable to low-temperature reactions, enabling safer and scalable production. Increased accessibility and streamlined manufacturing of APIs.
MCR & DOS Provides access to diverse thiophene-containing scaffolds in a single step. nih.govresearchgate.net Rapid generation of novel compound libraries for drug discovery. thieme.de
Pharmaceutical/Agrochemical Building Block Introduces the privileged thiophene scaffold into target molecules. Development of new drugs and crop protection agents.
Novel Catalysts Tunable Lewis acidity due to thiophene and ester groups. acs.org Creation of new, selective, and metal-free catalytic systems.

Q & A

What are the critical parameters for optimizing the synthesis of 3-Ethoxycarbonylthiophen-2-boronic acid to achieve high yield and purity?

Basic
The synthesis requires precise control of reaction conditions, including:

  • Temperature : Maintaining low temperatures (e.g., 0–5°C) during boronation steps to minimize side reactions like boronic acid dimerization .
  • Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance solubility of intermediates and stabilize reactive boronate intermediates .
  • Catalyst concentration : Using palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura precursor steps, with careful stoichiometry to avoid metal contamination .
    Post-synthesis, purification via column chromatography or recrystallization removes unreacted starting materials and anhydride byproducts (common in boronic acid syntheses) . Analytical confirmation via ¹H/¹³C NMR is critical: the ethoxycarbonyl group shows characteristic carbonyl peaks (~165–170 ppm in ¹³C NMR), while the boronic acid proton appears as a broad singlet (~8–10 ppm in ¹H NMR) .

How can researchers distinguish between boronic acid dimerization and monomeric forms during structural characterization?

Basic
Dimerization (anhydride formation) is a common issue in boronic acid syntheses. Key methods include:

  • ¹¹B NMR spectroscopy : Monomeric boronic acids exhibit peaks at ~28–32 ppm, while dimers (boroxines) resonate at ~18–22 ppm .
  • Mass spectrometry (MS) : High-resolution MS identifies molecular ion peaks for the monomer (e.g., [M+H]⁺) and dimer ([2M-H₂O+H]⁺) .
  • FT-IR : B-O-B stretching in dimers appears at ~1350–1400 cm⁻¹, absent in monomers .

What experimental strategies mitigate instability of this compound in aqueous or protic environments?

Advanced
The compound’s boronic acid group is prone to hydrolysis. Strategies include:

  • Protection as a boronate ester : Use diols (e.g., pinacol) to form stable cyclic esters during storage. Deprotection with mild acid (e.g., HCl) regenerates the active boronic acid .
  • Lyophilization : Store under anhydrous conditions with desiccants (e.g., molecular sieves) to prevent moisture-induced degradation .
  • In situ generation : Synthesize the boronic acid immediately before use in coupling reactions to bypass storage challenges .

How do electronic effects of the ethoxycarbonyl group influence reactivity in cross-coupling reactions?

Advanced
The electron-withdrawing ethoxycarbonyl group at position 3:

  • Reduces electron density at the thiophene ring, enhancing the boronic acid’s electrophilicity and accelerating transmetalation in Suzuki-Miyaura reactions .
  • Steric effects : The substituent’s bulk may hinder catalyst access, requiring optimization of ligand steric profiles (e.g., bulky phosphines like SPhos) to improve yields .
    Contradictions in reported yields often arise from solvent polarity (e.g., DMF vs. THF) and base choice (e.g., K₂CO₃ vs. CsF), which modulate the boronate’s nucleophilicity .

What methodologies enable the use of this compound in glucose-responsive polymer systems?

Advanced
The boronic acid group binds reversibly with diols (e.g., glucose), enabling applications in smart materials:

  • Copolymer design : Incorporate into poly(2-oxazoline) or acrylamide backbones via RAFT polymerization. The ethoxycarbonyl group improves solubility in organic solvents during synthesis .
  • Responsive behavior : At physiological pH, the boronic acid-glucose complex shifts the polymer’s lower critical solution temperature (LCST), enabling glucose-dependent swelling .
  • Characterization : Monitor binding via fluorescence quenching assays or dynamic light scattering (DLS) to track size changes in glucose solutions .

How can researchers resolve discrepancies in catalytic activity when using this compound in asymmetric synthesis?

Advanced
Contradictions may stem from:

  • Dynamic covalent interactions : The boronic acid can form reversible adducts with chiral diols or amines, altering enantioselectivity. Screening chiral auxiliaries (e.g., tartaric acid derivatives) optimizes stereochemical outcomes .
  • Catalyst poisoning : Trace impurities (e.g., residual Pd) deactivate chiral catalysts. Purify via chelating resins or employ Pd-free conditions (e.g., photoredox catalysis) .

What analytical approaches validate the compound’s role in chemosensors for reactive oxygen species (ROS)?

Advanced
The boronic acid reacts with ROS (e.g., H₂O₂) to form phenolic derivatives, enabling detection:

  • Fluorescence turn-on assays : Conjugate with fluorophores (e.g., coumarin). ROS-induced boronate oxidation releases the fluorophore, quantified via emission spectra .
  • Electrochemical sensing : Immobilize on carbon electrodes; ROS oxidation generates measurable current changes. Cyclic voltammetry (CV) confirms redox activity .

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3-Ethoxycarbonylthiophen-2-boronic acid
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3-Ethoxycarbonylthiophen-2-boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.